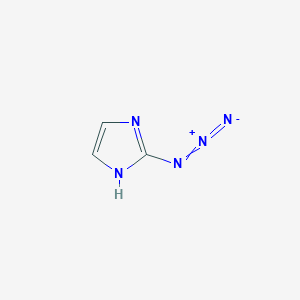

1H-Imidazole, 2-azido-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-1H-imidazole (CAS 56751-68-9) is a heterocyclic compound with the molecular formula C₃H₃N₅ and a molecular weight of 109.089 g/mol . The azido (-N₃) group at the 2-position confers unique reactivity, making it valuable in click chemistry and bioorthogonal labeling applications. Its structure enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern bioconjugation strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido- typically involves the introduction of the azido group to the imidazole ring. One common method is the nucleophilic substitution reaction where an imidazole derivative is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-azido- undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitrene intermediates, which are highly reactive and can participate in further transformations.

Reduction: Reduction of the azido group can yield amine derivatives.

Substitution: The azido group can be substituted by other nucleophiles, leading to a wide range of functionalized imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azido group under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitrene intermediates, while reduction typically yields amine derivatives .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 1H-Imidazole, 2-azido- serves as a precursor for synthesizing more complex molecules. Its azido group allows for versatile modifications through click chemistry, enabling the formation of stable triazole linkages with alkyne-containing molecules.

Biology

- Biological Activity : Research indicates that compounds containing the azido group exhibit potential antimicrobial and anticancer properties. For instance, derivatives of 2-azido compounds have shown toxic effects on cancer cells by altering membrane permeability and inducing cell death .

Medicine

- Drug Development : The compound is being explored for its role in drug design, particularly as a small-molecule antitumor agent. Studies have demonstrated its ability to target cancer cells effectively, suggesting potential applications in anticancer therapies .

Industry

- Material Development : In industrial applications, 1H-Imidazole, 2-azido- is utilized in the production of materials with specific properties such as polymers and catalysts. Its unique reactivity allows for the development of innovative materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study on the synthesis of 2-azido-3-hydroxypropionic acid revealed its cytotoxic effects on various cancer cell lines. The compound was metabolized into azido phosphatidylserine upon entering the cells, leading to significant changes in membrane permeability and subsequent cell death. Results showed a dose-dependent response in cell viability after treatment with varying concentrations of the compound .

| Concentration (µg/mL) | Cell Viability (%) after 12 hours | Cell Viability (%) after 24 hours |

|---|---|---|

| 20 | 85 | 70 |

| 40 | 75 | 55 |

| 60 | 60 | 40 |

| 80 | 45 | 25 |

| 100 | 30 | 10 |

Case Study 2: Click Chemistry Applications

The azido group in 1H-Imidazole, 2-azido- has been exploited in click chemistry reactions to form bioconjugates. This application is particularly useful in labeling biomolecules for imaging studies and drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-azido- involves the formation of reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that are useful in biochemical studies . The azido group can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

2-Azido-1H-Imidazole vs. Alkyl-Substituted Imidazoles

2-Methylimidazole (CAS 693-98-1, C₄H₆N₂, 96.13 g/mol):

2-Ethylimidazole (CAS 1072-62-4, C₅H₈N₂, 96.13 g/mol):

2-Azido-1-Methyl-1H-Imidazole (CAS 61469-72-5, C₄H₅N₅, 123.119 g/mol):

Functional Group Variations

2-(Hydroxymethyl)-1-Methyl-1H-Imidazole Hydrochloride (CAS 718642-27-4, C₅H₈N₂O·HCl):

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9, C₇H₁₀N₂O₂):

Physicochemical Properties and Stability

Biological Activity

1H-Imidazole, 2-azido- is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-Imidazole, 2-azido- has the molecular formula C3H3N5 and consists of a five-membered ring containing two nitrogen atoms. The azido group (-N₃) attached to the imidazole ring enhances its reactivity and potential biological activity. This compound exhibits amphoteric characteristics, allowing it to function as both an acid and a base, which is significant in its interactions with biological systems .

Biological Activities

1H-Imidazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes the various biological activities associated with imidazole compounds, including 1H-Imidazole, 2-azido-:

The mechanisms through which 1H-Imidazole, 2-azido- exerts its biological effects are multifaceted:

- Enzyme Inhibition : Imidazole derivatives can inhibit various enzymes involved in cancer progression and inflammation. For instance, they may interact with carbonic anhydrase IX (CAIX), which is implicated in tumor progression .

- Cell Cycle Arrest : Some studies indicate that imidazole compounds can induce cell cycle arrest in cancer cells at specific phases (G2/M phase), leading to apoptosis .

- Antioxidant Activity : The ability to scavenge free radicals is attributed to the structural features of the imidazole ring, which allows it to stabilize reactive species .

Antitumor Activity

A study evaluated the antiproliferative effects of various imidazole derivatives on human cancer cell lines. Among them, 1H-Imidazole, 2-azido- demonstrated significant cytotoxicity against U251 glioblastoma cells with an IC50 value of approximately 0.94 µM. This suggests its potential as a chemotherapeutic agent .

Antimicrobial Efficacy

Research conducted by Jain et al. highlighted the antimicrobial properties of substituted imidazoles against various pathogens. In their findings, certain derivatives exhibited substantial zones of inhibition against E. coli and B. subtilis, indicating that modifications in the imidazole structure can enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-azido-1H-imidazole derivatives with high purity?

To optimize synthesis, prioritize stepwise functionalization of the imidazole core. For azido group introduction, use diazotransfer reactions (e.g., NaN₃ with triflyl azide) under anhydrous conditions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity with TLC and melting point analysis. Post-synthesis, employ recrystallization in ethanol/water to isolate crystalline products, as demonstrated in analogous imidazole derivative syntheses .

Q. How can spectroscopic methods validate the structure of 2-azidoimidazole derivatives?

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm azido group integration (δ ~3.5–4.5 ppm for adjacent protons) and aromatic imidazole ring signals.

- IR Spectroscopy : Identify the characteristic N₃ stretch (~2100–2200 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

Cross-reference spectral data with analogous compounds (e.g., 2-methylimidazole in ).

Q. What precautions are critical for handling azido-functionalized imidazoles?

Azido groups are thermally unstable and explosive. Follow protocols for low-temperature storage (2–8°C) and avoid grinding or sudden shocks. Use explosion-proof equipment during synthesis. Refer to safety data sheets (SDS) for related imidazoles (e.g., 2-methylimidazole in ) for spill management and PPE requirements.

Advanced Research Questions

Q. How can computational modeling guide the design of 2-azidoimidazole derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., antimicrobial enzymes). Validate with experimental IC₅₀ values .

- QSAR Analysis : Build a CoMSIA model (e.g., using 44 imidazole analogs ) to correlate substituent effects (steric, electrostatic) with bioactivity. Optimize descriptors via partial least squares (PLS) regression.

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

Apply meta-analysis with statistical weighting of datasets. For example, reconcile conflicting ED₅₀ values in antiepileptic studies by normalizing data against standardized assays (e.g., MES test protocols ). Use ANOVA to identify outliers caused by solvent polarity or cell-line variability.

Q. How can regioselective functionalization of 2-azidoimidazoles be achieved?

Leverage directing group strategies :

- Install electron-withdrawing groups (e.g., nitro) at C4/C5 to direct electrophilic substitution to C2.

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as shown in pyrroloimidazole syntheses .

Q. What in silico methods predict toxicity profiles of azido-imidazole analogs?

- ADMET Prediction : Use SwissADME or ProTox-II to assess hepatotoxicity and mutagenicity. Cross-validate with carcinogenicity data for structurally related compounds (e.g., 2-methylimidazole in ).

- DEREK Nexus : Identify structural alerts (e.g., azido group instability) linked to genotoxic risks.

Q. How do cycloaddition reactions expand the utility of 2-azidoimidazoles in bioconjugation?

Exploit Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug delivery. Optimize reaction conditions (e.g., CuSO₄/NaAsc, 50°C) based on protocols for propargyl-imidazole derivatives . Monitor reaction progress via FTIR (loss of N₃ peak).

Q. Methodological Tables

Table 1. Key Spectral Signatures for 2-Azidoimidazole Derivatives

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | δ 3.8–4.2 ppm (CH₂ adjacent to N₃) | |

| IR | ~2100–2200 cm⁻¹ (N₃ stretch) | |

| HRMS | [M+H]⁺ (e.g., m/z 150.0564 for C₃H₄N₅) |

Table 2. Computational Tools for Imidazole Research

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Protein-ligand docking | |

| CoMSIA | 3D-QSAR modeling | |

| SwissADME | ADMET profiling |

Properties

CAS No. |

56751-68-9 |

|---|---|

Molecular Formula |

C3H3N5 |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

2-azido-1H-imidazole |

InChI |

InChI=1S/C3H3N5/c4-8-7-3-5-1-2-6-3/h1-2H,(H,5,6) |

InChI Key |

LNZGJSJLLKXPKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.